Cas no 613-89-8 (2-Amino-1-phenylethanone)

2-Amino-1-phenylethanone is a versatile organic compound featuring a phenyl group bonded to an amino-substituted ethanone framework. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive amino and carbonyl groups allow for diverse functionalization, enabling applications in heterocyclic synthesis and chiral derivatization. The compound’s stability under controlled conditions and compatibility with various reaction conditions enhance its utility in multi-step syntheses. Proper handling is required due to its potential sensitivity. It is commonly utilized in research and industrial settings for the development of bioactive molecules and specialty materials.
2-Amino-1-phenylethanone structure
2-Amino-1-phenylethanone structure
Product Name:2-Amino-1-phenylethanone
CAS No:613-89-8
MF:C8H9NO
MW:135.163161993027
CID:38900
PubChem ID:11952
Update Time:2025-10-15

2-Amino-1-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-phenylethanone
    • Phenacylamine
    • 2-Amino-1-phenyl-1-ethanone
    • 2-Aminoacetophenone
    • 2-Phenyl-2-oxoethanamine
    • 2'-Aminoacetophenone
    • ALPHA-AMINOACETOPHENONE
    • 2-Amino-1-phenylethan-1-one
    • 2-amino-1-phenyl-ethanone
    • 2-amino-acetophenone
    • 2-aminoacetophenone hydrochloride
    • 2-Aminoecetophenone
    • ACETOPHENONE,2-AMINO
    • phenylcarbonylmethylamine
    • 2-Amino-1-phenylethanone #
    • omega-Aminoacetophenone
    • 4M571C83H7
    • CHEBI:104022
    • KBioGR_001773
    • (2-OXO-2-PHENYLETHYL)AMINE
    • Q27181279
    • NCGC00178437-02
    • UNII-4M571C83H7
    • KBio2_004865
    • Spectrum4_001167
    • SDCCGMLS-0066907.P001
    • 2-amino acetophenone
    • NS00034671
    • KBioSS_002299
    • AC-22359
    • Phenomydrol
    • ACETOPHENONE, 2-AMINO-
    • PHENACYLAMINE [MI]
    • 2-oxo-2-phenyl-ethyl-amine
    • SCHEMBL45515
    • SMR001306710
    • amino acetophenone
    • .ALPHA.-DEMETHYLCATHINONE
    • MLS002207080
    • ACETOPHENONE, .ALPHA.-AMINO-
    • BP-21393
    • SCHEMBL9855165
    • .ALPHA.-AMINOACETOPHENONE
    • 2-amino-1-phenylethanone;hydrochloride
    • .omega.-Aminoacetophenone
    • EINECS 210-358-1
    • Benzoylmethylamine
    • Ethanone, 2-amino-1-phenyl-
    • 2-amino-1-phenyl-ethanone;hydrochloride
    • Spectrum5_001836
    • alpha-Aminoactophenone
    • A-Aminoacetophenone
    • NCGC00178437-01
    • 613-89-8
    • 2-oxophenethylamine
    • KBio3_002065
    • 2-amino-1phenyl-ethanone
    • KBio2_007433
    • KBio2_002297
    • BSPBio_002845
    • Spectrum2_001993
    • DTXSID80210206
    • alpha-Demethylcathinone
    • SPBio_002205
    • 2-azanyl-1-phenyl-ethanone;hydrochloride
    • BDBM96824
    • Spectrum3_001033
    • 2amino-acetophenone
    • FT-0646389
    • 2-oxo-2-phenylethylamine
    • 2-oxo-2-phenylethanamine
    • aminoacetophenone
    • CHEMBL128079
    • 2-amino-1-phenylethanone;Phe-Met-OMehydrochloride
    • 2-AAP
    • cid_2723597
    • Spectrum_001806
    • 2-amino-1 phenyl-ethanone
    • BRD-K61831307-003-02-1
    • A8514
    • AKOS004114654
    • 1-Phenyl-2-aminoethanone
    • BRN 0507952
    • 4-14-00-00114 (Beilstein Handbook Reference)
    • 2-Amino-1-phenylethanone, 9CI
    • BBL028098
    • STK684967
    • MDL: MFCD00064391
    • Inchi: 1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2
    • InChI Key: HEQOJEGTZCTHCF-UHFFFAOYSA-N
    • SMILES: O=C(CN)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 135.06800
  • Monoisotopic Mass: 135.068413911 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Molecular Weight: 135.16
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.118
  • Melting Point: 20°C
  • Boiling Point: 97-99@1mm
  • Flash Point: 112°C
  • Refractive Index: 1.6160 (estimate)
  • PSA: 43.09000
  • LogP: 1.52830
  • Solubility: Soluble in ethanol and ether, almost insoluble in water

2-Amino-1-phenylethanone Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying

2-Amino-1-phenylethanone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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